N-quinolin-6-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinolin-6-ylbenzamide is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with a double-ring structure consisting of a benzene ring fused to a pyridine ring this compound is characterized by the presence of a benzamide group attached to the quinoline ring at the nitrogen atom
Mechanism of Action
Mode of Action
Benzimidazole compounds, which share a similar structure, have been shown to interfere with mitosis in fungi . This suggests that N-Quinolin-6-ylbenzamide might also interact with cellular structures or processes, leading to changes in cell function or viability.
Biochemical Pathways
Given its potential interaction with p-gp, it may influence the efflux of various substrates of this transporter, thereby affecting multiple biochemical pathways .
Pharmacokinetics
The compound’s structure suggests it might be subject to metabolic processes such as alkylation .
Result of Action
Similar compounds have been shown to reverse multidrug resistance, suggesting that this compound might have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-quinolin-6-ylbenzamide typically involves the reaction of quinoline derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and the use of recyclable catalysts. These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-quinolin-6-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols are employed under various conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
N-quinolin-6-ylbenzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
N-quinolin-6-ylbenzamide can be compared with other quinoline derivatives such as:
Chloroquine: An antimalarial agent with a similar quinoline structure.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Mefloquine: A synthetic quinoline derivative used to treat and prevent malaria.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzamide group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-quinolin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16(12-5-2-1-3-6-12)18-14-8-9-15-13(11-14)7-4-10-17-15/h1-11H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBDHSKBYRWNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203384 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.